molecular formula C12H16N2 B3071756 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine CAS No. 1013-47-4

1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine

Cat. No.: B3071756
CAS No.: 1013-47-4
M. Wt: 188.27 g/mol
InChI Key: ISJMGGZLKGIAFX-UHFFFAOYSA-N
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Description

1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is an indole-derived ethylamine compound with a methyl substituent at the 7-position of the indole ring and a methyl group on the ethylamine side chain. Its hydrochloride form (CAS: 4765-08-6) is documented in chemical registries . Structurally, the 7-methyl group may influence lipophilicity and receptor binding, while the ethylamine side chain could facilitate interactions with amine-binding biological targets.

Properties

IUPAC Name

1-(7-methyl-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJMGGZLKGIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine typically involves the use of indole derivatives as starting materials. One common synthetic route includes the reaction of 1-methylindole with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound - 7-Me (indole)
- Me (ethylamine)
C₁₂H₁₆N₂ 188.27 (base) Potential bioactivity due to ethylamine chain; used in research (hydrochloride form: CAS 4765-08-6) .
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid - 7-OMe (indole)
- 2-oxoacetic acid
C₁₁H₉NO₄ 219.19 Intermediate in synthesis; prepared via oxalyl chloride reaction .
2-(6-Methyl-1H-indol-3-yl)acetic Acid - 6-Me (indole)
- Acetic acid
C₁₁H₁₁NO₂ 189.21 Research chemical; safety data available (non-hazardous, used in R&D) .
2-(4,7-Dimethoxy-1H-indol-3-yl)ethanamine - 4,7-diOMe (indole)
- Ethylamine
C₁₂H₁₆N₂O₂ 220.27 Structural similarity to serotonin derivatives; possible CNS applications .
1-Acetyl-7-methyl-1H-indol-3-yl acetate - 7-Me (indole)
- Acetyl (N1)
- Acetate (C3)
C₁₃H₁₄NO₃ 232.25 Synthesized via microwave-assisted methods (34–67% yield); characterized by NMR/IR .

Key Structural and Functional Insights:

Substituent Position Effects: Methyl vs. Methoxy: The 7-methyl group in the target compound enhances hydrophobicity compared to 7-methoxy derivatives (e.g., ). Methoxy groups may improve metabolic stability but reduce membrane permeability . Positional Isomerism: 6-Methyl substitution () vs.

Functional Group Variations :

  • Ethylamine vs. Carboxylic Acid : The ethylamine side chain in the target compound and contrasts with the acetic acid group in . Ethylamine derivatives are more likely to interact with amine receptors (e.g., serotonin receptors), while carboxylic acids may serve as intermediates or prodrugs .
  • Acetylated Derivatives : highlights acetylated indoles with reduced polarity, suitable for synthetic scalability via microwave methods .

Synthetic Methodologies: Oxalyl chloride reactions (), microwave-assisted synthesis (), and click chemistry () are common strategies for indole functionalization.

Biological Implications :

  • Ethylamine-containing indoles (target compound, ) may exhibit neuroactive properties, while antioxidants () emphasize hydroxyl/methoxy substituents for radical scavenging.

Biological Activity

1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2C_{13}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. The compound features an indole moiety, which is known for its role in various biological processes.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Cancer Research : It has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
  • Neuropharmacology : The compound influences neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting the FtsZ protein, essential for bacterial cell division.

Biological Activities

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Description Reference
AnticancerInhibits tubulin polymerization; induces apoptosis in cancer cells
NeuropharmacologicalModulates neurotransmitter systems; potential for treating neurodegenerative diseases
AntimicrobialInhibits FtsZ protein, affecting bacterial cell division

Case Studies and Research Findings

  • Anticancer Efficacy : A study indicated that this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways and arresting the cell cycle at the G2/M phase .
  • Neuropharmacological Effects : Research highlighted its potential role in modulating serotonin receptors, suggesting possible applications in treating mood disorders and other neurological conditions.
  • Antimicrobial Properties : In vitro studies revealed that the compound exhibited activity against several bacterial strains, making it a candidate for further development as an antibiotic agent.

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine, and what are their key reaction conditions?

The synthesis of this compound typically involves indole ring functionalization and subsequent amine formation. Two primary methodologies are:

  • Route 1 : Starting from 7-methylindole-3-carbaldehyde , reductive amination using NaBH₄ or LiAlH₄ yields the target compound. This method achieves moderate yields (~45–58%) and requires careful pH control during workup to prevent side reactions .
  • Route 2 : Via 2-nitrotoluene derivatives , catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated coupling reactions introduces the ethylamine side chain. Yields vary (50–75%) depending on substituent steric effects .

Q. Key Methodological Considerations :

  • Purification often involves column chromatography (silica gel, eluting with methanol/dichloromethane).
  • Reaction monitoring via TLC or HPLC ensures intermediate stability, as indole derivatives are prone to oxidation .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

1H-NMR is critical for structural validation. Key spectral features include:

  • Indole NH proton : A broad singlet at δ ~10.8–10.9 ppm .
  • Ethylamine chain : A multiplet for the CH₂ group (δ ~2.7–3.4 ppm) and a doublet for the methyl group (δ ~1.1–1.2 ppm, J = 6.3–6.6 Hz) .
  • Aromatic protons : Multiplets between δ 6.8–7.8 ppm, confirming the 7-methyl substitution pattern .

Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks (e.g., m/z 349 [M+H]⁺) and fragmentation patterns consistent with indole-ethylamine scaffolds .

Advanced Research Questions

Q. How does the substitution pattern on the indole ring influence the compound’s receptor binding affinity?

The 7-methyl group and ethylamine side chain are critical for modulating interactions with serotonin receptors (e.g., 5-HT₂B). Comparative studies of analogs reveal:

  • Methyl position : 7-Methyl substitution enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted indoles .
  • Side chain length : Ethylamine (vs. longer chains) optimizes steric fit in receptor binding pockets, as shown in competitive binding assays (IC₅₀ values < 100 nM for 5-HT₂B) .

Q. Experimental Design :

  • In vitro receptor assays : Use radiolabeled ligands (e.g., [³H]-LSD) in HEK293 cells expressing recombinant 5-HT receptors.
  • Functional assays : Measure intracellular Ca²⁺ flux or cAMP production to assess agonist/antagonist activity .

Q. What methodologies are employed to study the crystallographic structure of this compound and its analogs?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

Crystallization : Slow vapor diffusion (e.g., ethanol/water mixtures) produces diffraction-quality crystals.

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

Refinement : SHELXL software refines structures, achieving R-factors < 0.05 for high-resolution data .

Example : A related indole derivative (7-chloro-2-methyl analog) showed planar indole rings with a dihedral angle of 8.2° between the ethylamine chain and the ring, influencing receptor docking .

Q. How can researchers assess the compound’s metabolic stability and toxicity in preclinical studies?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., N-demethylation or indole hydroxylation) .
  • Toxicity screening :
    • In vitro : MTT assays in hepatocytes (IC₅₀ > 50 µM suggests low cytotoxicity).
    • In vivo : Acute toxicity studies in rodents (reported TDLo for analogs: ~45.9 mg/kg over 3 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
Reactant of Route 2
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine

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